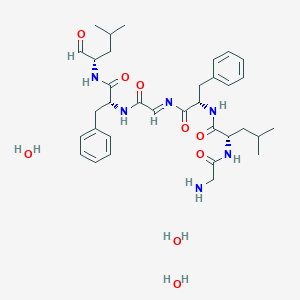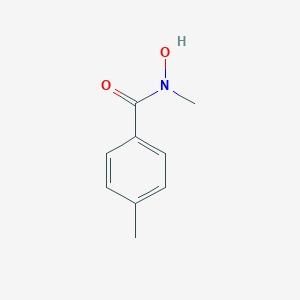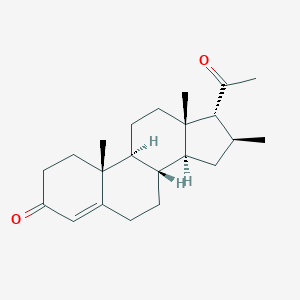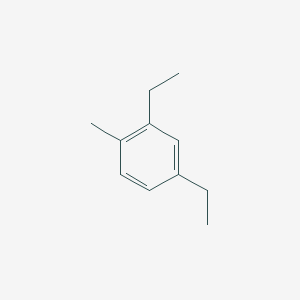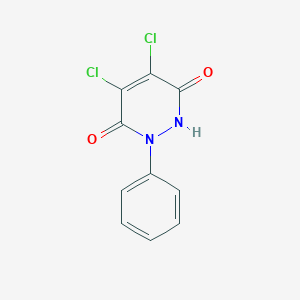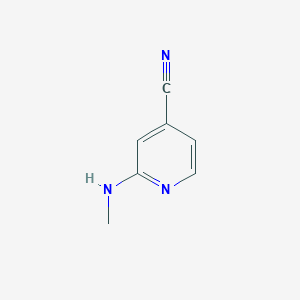
Ocdptc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ocdptc, also known as N-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-4-(trifluoromethyl)benzamide, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Ocdptc is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitters. Ocdptc has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. Ocdptc has also been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, which may contribute to its anti-cancer effects.
Biochemical And Physiological Effects
Ocdptc has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, inhibition of enzyme activity, and anti-inflammatory and antioxidant effects. Ocdptc has also been shown to have anti-cancer effects, as it inhibits the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of Ocdptc is its broad range of potential therapeutic applications, which makes it a versatile compound for research. Ocdptc is also relatively easy to synthesize, which makes it accessible for lab experiments. However, one limitation of Ocdptc is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on Ocdptc, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Ocdptc may also be investigated for its potential applications in other fields, such as immunology and infectious diseases. Overall, Ocdptc is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of Ocdptc involves a multi-step process that starts with the reaction of 4-(trifluoromethyl)benzoyl chloride with Ocdptc(2-aminoethyl)pyrrolidine, followed by the addition of 4-nitrobenzaldehyde and subsequent reduction to yield the intermediate product. The final step involves the cyclization of the intermediate product using sodium hydride to form Ocdptc.
Scientific Research Applications
Ocdptc has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, Ocdptc has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In psychiatry, Ocdptc has been investigated as a potential treatment for anxiety and depression, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine. In oncology, Ocdptc has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
131024-86-7 |
|---|---|
Product Name |
Ocdptc |
Molecular Formula |
C24H51ClNO5P |
Molecular Weight |
500.1 g/mol |
IUPAC Name |
(3-chloro-2-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
InChI Key |
UWCMOAPWKNTQRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)([O-])OCC[N+](C)(C)C)CCl |
synonyms |
2-O-oleoyl-1-chloro-1-deoxy-3-phosphatidylcholine 2-O-oleoyl-1-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



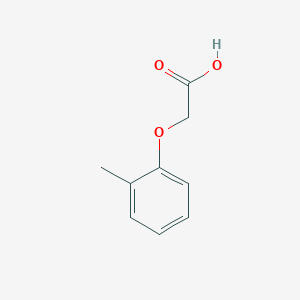
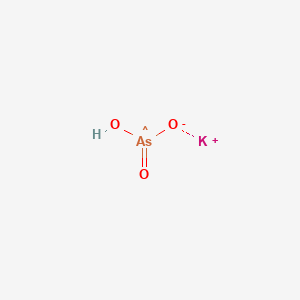
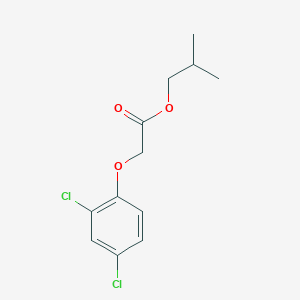
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
